3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

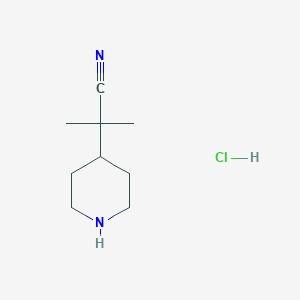

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride, with the CAS Number 1352318-69-4, is a chemical compound with a molecular weight of 270.16 . Its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-amine hydrochloride .

Molecular Structure Analysis

The InChI code for 3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride is 1S/C13H12ClNO.ClH/c1-16-13-8-10 (14)5-6-12 (13)9-3-2-4-11 (15)7-9;/h2-8H,15H2,1H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride has a molecular weight of 270.16 . Its IUPAC name is 4’-chloro-2’-methoxy [1,1’-biphenyl]-3-amine hydrochloride .Applications De Recherche Scientifique

Summary of the Application

Depression is a common mood disorder that affects a significant portion of the global population. The development of novel antidepressants is a significant area of study in medicinal chemistry . One important field of medicinal chemistry is the synthesis of antidepressant molecules through metal-catalyzed procedures .

Methods of Application or Experimental Procedures

Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps . The important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants is examined in this review .

Results or Outcomes

Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

2. Synthesis of m-Aryloxy Phenols

Summary of the Application

m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .

Results or Outcomes

m-Aryloxy phenols have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .

3. Preparation of Tertiary Phosphines

Summary of the Application

Tertiary phosphines are an important class of compounds in inorganic chemistry, with applications in catalysis and as ligands in metal complexes .

Methods of Application or Experimental Procedures

The preparation of tertiary phosphines often involves the reaction of a halogenated aromatic compound with a phosphine . For example, (4-dioxaborolanylphenyl)diphenylphosphine was prepared by PdCl2(DPPF)2-catalyzed coupling between (4-bromophenyl)diphenylphosphine and 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Results or Outcomes

The resulting tertiary phosphines can be used in a variety of applications, including as ligands in metal complexes, which are used in catalysis .

4. Synthesis of Bioactive Natural Products

Summary of the Application

Phenol derivatives have high potential as building blocks for the synthesis of bioactive natural products . These natural products have a wide range of biological activities and are often used in the development of new drugs .

Methods of Application or Experimental Procedures

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Results or Outcomes

These bioactive natural products have potential biological activities, including anti-tumor and anti-inflammatory effects .

5. Synthesis of Conducting Polymers

Summary of the Application

Phenol derivatives are also used in the synthesis of conducting polymers . Conducting polymers have a wide range of applications, including in the production of plastics, adhesives, and coatings .

Methods of Application or Experimental Procedures

Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .

Results or Outcomes

The resulting conducting polymers have improved thermal stability and flame resistance, making them suitable for use in various industries .

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-chloro-2-methoxyphenyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9;/h2-8H,15H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLKEZUUFAPEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-2-methoxyphenyl)aniline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methylimidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B1425968.png)

![8-Chloro-2,3,4,5-tetrahydropyrido[3,2-F][1,4]oxazepine](/img/structure/B1425970.png)

![1H-Pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1425972.png)

![2-[4-(Difluoromethyl)phenyl]acetic acid](/img/structure/B1425981.png)

![Pyrido[3,4-B]pyrazin-5-amine](/img/structure/B1425982.png)